N-Trityl-D-homoserine lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

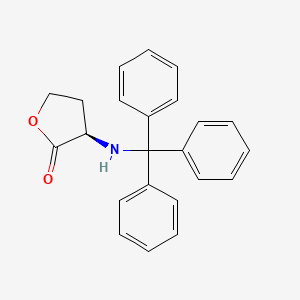

N-Trityl-D-homoserine lactone is a useful research compound. Its molecular formula is C23H21NO2 and its molecular weight is 343.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Quorum Sensing Modulation

Quorum Sensing Mechanism:

N-acyl homoserine lactones (AHLs), including N-Trityl-D-HSL, are pivotal in bacterial communication, allowing bacteria to coordinate their behavior based on population density. This process is crucial for biofilm formation, virulence factor production, and other group behaviors in pathogenic bacteria such as Pseudomonas aeruginosa.

Applications:

- Inhibition of Pathogenic Bacteria: N-Trityl-D-HSL can serve as an antagonist to bacterial QS systems. By interfering with the signaling pathways, it has the potential to reduce virulence and biofilm formation in pathogenic strains, thereby enhancing the efficacy of antibiotics and reducing infections .

- Biofilm Control: The ability to modulate QS can be exploited in medical and industrial settings to prevent biofilm formation on medical devices and pipelines .

Pharmacological Applications

Therapeutic Potential:

Research indicates that modifications of AHLs can lead to compounds with significant pharmacological properties, including anti-inflammatory and antimicrobial effects. N-Trityl-D-HSL's structure allows it to interact with various biological targets.

Case Studies:

- A study demonstrated that certain AHL analogs exhibited potent antagonistic activity against LuxR-type receptors at nanomolar concentrations, suggesting that N-Trityl-D-HSL could be developed into a therapeutic agent for treating infections caused by QS-dependent pathogens .

- Another investigation highlighted the protective effects of AHL derivatives on human lung epithelial cells against Pseudomonas aeruginosa, indicating potential applications in respiratory diseases .

Chemical Properties:

The unique structural features of N-Trityl-D-homoserine lactone contribute to its biological activity. The trityl group enhances lipophilicity, which may improve membrane penetration and receptor binding.

Análisis De Reacciones Químicas

Lactonization and Deprotection

The compound undergoes lactonization during synthesis, forming a cyclic ester structure. This process involves cyclization under acidic or anhydrous conditions, leveraging the hydroxyl and carboxyl groups of the homoserine backbone . The trityl group remains intact during lactonization, as demonstrated by NMR studies .

Deprotection of the trityl group is critical for further functionalization:

-

Acidic cleavage : Treatment with trifluoroacetic acid (TFA) or HCl in methanol removes the trityl group, yielding D-homoserine lactone.

-

Stability : Unlike N-alkyloxycarbonyl homoserine derivatives, the trityl group prevents spontaneous lactonization, enabling controlled deprotection .

Hydrolysis Reactions

N-Trityl-D-homoserine lactone undergoes hydrolysis under specific conditions:

| Conditions | Products | References |

|---|---|---|

| Alkaline hydrolysis (NaOH) | N-Trityl-D-homoserine (linear form) | |

| Acidic hydrolysis (HCl) | D-Homoserine + Triphenylmethanol |

The lactone ring opens reversibly in aqueous media, with the equilibrium favoring the closed lactone form in non-polar solvents .

Ring-Opening Functionalization

The lactone ring reacts with nucleophiles, enabling derivatization:

-

Aminolysis : Reaction with primary amines (e.g., methylamine) opens the lactone, forming N-Trityl-D-homoserine amides.

-

Alcoholysis : Treatment with alcohols (e.g., methanol) yields ester derivatives.

Steric hindrance from the trityl group slows reaction kinetics compared to unprotected homoserine lactones .

Conformational Effects on Reactivity

NMR studies reveal two stable conformers (Figure 1) due to restricted rotation around the C3–N bond :

-

Conformer I : Dominant in solution, with H-4 orthogonal to H-2 (J = 0 Hz).

-

Conformer II : Minor population, with H-5 orthogonal to H-1.

This conformational equilibrium impacts reaction pathways, favoring nucleophilic attack at the less hindered carbonyl oxygen .

Comparative Reactivity with Analogues

The trityl group alters reactivity compared to other homoserine derivatives:

| Compound | Key Reactivity Differences |

|---|---|

| N-Acyl homoserine lactones | Faster lactonization; prone to spontaneous ring-opening |

| N-Trityl-L-homoserine | Mirror-image reactivity due to D-configuration |

Key Research Findings

-

Stereochemical integrity : The D-configuration remains stable under standard reaction conditions, as confirmed by chiral HPLC .

-

Solvent effects : Reactivity in polar aprotic solvents (e.g., DMF) is 3–5× faster than in chloroform due to improved solubility .

-

Thermal stability : Decomposition occurs above 200°C, releasing triphenylmethane and CO₂ .

Propiedades

Fórmula molecular |

C23H21NO2 |

|---|---|

Peso molecular |

343.4 g/mol |

Nombre IUPAC |

(3R)-3-(tritylamino)oxolan-2-one |

InChI |

InChI=1S/C23H21NO2/c25-22-21(16-17-26-22)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2/t21-/m1/s1 |

Clave InChI |

NONAPDJJAFAIKB-OAQYLSRUSA-N |

SMILES isomérico |

C1COC(=O)[C@@H]1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

SMILES canónico |

C1COC(=O)C1NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Secuencia |

X |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.